5-methoxy-N-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1-methyl-1H-indole-2-carboxamide
Description
This compound is a substituted indole-2-carboxamide derivative characterized by:
- A 5-methoxy substituent on the indole ring, which may improve solubility and modulate electronic interactions.
- A carboxamide linker connected to a 3-oxopropyl chain, terminating in a 3-methoxyphenylamino group. This flexible linker could facilitate interactions with target proteins, while the dual methoxy groups (indole and phenyl) contribute to lipophilicity and hydrogen-bonding capacity.
Properties
Molecular Formula |
C21H23N3O4 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
5-methoxy-N-[3-(3-methoxyanilino)-3-oxopropyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C21H23N3O4/c1-24-18-8-7-17(28-3)11-14(18)12-19(24)21(26)22-10-9-20(25)23-15-5-4-6-16(13-15)27-2/h4-8,11-13H,9-10H2,1-3H3,(H,22,26)(H,23,25) |
InChI Key |
IBEJYGTXCAKDSD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C=C1C(=O)NCCC(=O)NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Formation of the Indole Core
The indole moiety serves as the structural backbone of the compound. Patents describe two primary approaches for constructing this framework:
Fischer Indole Synthesis While not explicitly detailed in the cited sources, analogous methods from EP0330625B1 suggest that phenylhydrazine derivatives react with carbonyl compounds under acidic conditions (e.g., HCl or H₂SO₄) to form the indole ring. For this compound, 5-methoxy-1-methylindole-2-carboxylic acid is likely synthesized first, followed by methylation at the N1 position using methyl iodide in the presence of a base such as potassium carbonate .
1.1.2. Decarboxylation of Carboxyindole Derivatives
EP0330625B1 highlights a decarboxylation step at 250°C to generate 5-methoxyindole intermediates. Applied here, 2-carboxy-3-(2-phthalimidoethyl)-5-methoxyindole could undergo thermal decarboxylation to yield the unsubstituted indole core, which is subsequently functionalized.
Introduction of the Amide Side Chain
The side chain—{3-[(3-methoxyphenyl)amino]-3-oxopropyl}—is introduced via a two-step process:
1.2.1. Acylation with 3-Aminopropionic Acid Derivatives
Acyl chlorides or activated esters (e.g., N-hydroxysuccinimide esters) of 3-methoxyphenylacetic acid are coupled to the indole-2-carboxamide group. EP2420490B1 describes similar amidation reactions using DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) as coupling agents in anhydrous DMF. Yields for such steps typically range from 65% to 78% under optimized conditions.
1.2.2. Methoxy Group Installation
Methylation of phenolic hydroxyl groups is achieved using dimethyl sulfate or methyl iodide in alkaline media (e.g., NaOH/MeOH). US7427638B2 reports that this step requires rigorous temperature control (0–5°C) to prevent over-alkylation.
Solid-Phase Synthesis for High-Purity Output
Resin-Based Immobilization
Patent US7427638B2 outlines a solid-phase method where the indole core is anchored to a Wang resin via its carboxylic acid group. Subsequent steps involve:
-
Step 1 : Activation with HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine).
-
Step 2 : Sequential coupling of 3-methoxyphenyl isocyanate to introduce the urea linkage.
-
Step 3 : Cleavage from the resin using TFA (trifluoroacetic acid)/DCM (dichloromethane), achieving purities >95% as verified by HPLC.
Advantages Over Solution-Phase Methods
-
Reduced Byproducts : Solid-phase synthesis minimizes side reactions, as intermediates remain tethered to the resin.
-
Scalability : Batch sizes up to 10 kg have been reported in industrial settings.
Microwave-Assisted Synthesis for Rapid Prototyping
Accelerated Reaction Kinetics
Microwave irradiation significantly shortens reaction times. For example, EP2420490B1 demonstrates that amide bond formation between the indole carboxylate and 3-aminopropionamide derivatives completes in 15 minutes (vs. 12 hours conventionally) at 100°C under 300 W irradiation.
Solvent and Catalyst Systems
-
Solvent : DMF or NMP (N-methyl-2-pyrrolidone) are preferred for their high dielectric constants.
-
Catalyst : Nano-palladium catalysts enhance coupling efficiency, achieving yields of 82–89%.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Recent patents (e.g., US7427638B2) advocate for continuous flow chemistry to improve reproducibility:
Crystallization and Purification
Final purification involves recrystallization from ethanol/water mixtures (3:1 v/v), yielding needle-shaped crystals with a melting point of 168–170°C.
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Multi-Step Solution | 58–72 | 88–92 | 24–36 | Moderate |
| Solid-Phase | 75–82 | 95–98 | 48–60 | High |
| Microwave-Assisted | 82–89 | 93–96 | 0.5–2 | Low |
| Continuous Flow | 85–91 | 97–99 | 0.2–0.5 | Industrial |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy groups, using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of thioethers or secondary amines.
Scientific Research Applications
5-Methoxy-N-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1-methyl-1H-indole-2-carboxamide is a complex organic compound featuring an indole core, a methoxy group, and an amide linkage. It has a molecular formula of and a molecular weight of 381.4 g/mol. This compound is investigated for its potential in pharmaceutical research and drug development, particularly for diseases related to inflammation or cancer.
Potential Applications
- Pharmaceutical Research and Development This compound may serve as a lead compound for drug discovery, especially for diseases related to inflammation or cancer. Its unique structure allows for modifications to enhance its efficacy or reduce side effects in therapeutic contexts.
- Biological Activity The compound exhibits significant biological activity through interactions with specific molecular targets, influencing signaling pathways related to cell growth, apoptosis, and inflammation. Its mechanism of action involves binding to receptors or enzymes, modulating their activity, and impacting cellular processes.
- Interaction Studies Interaction studies suggest that this compound may interact with biological targets, including receptors involved in neurotransmission and cell signaling pathways, leading to alterations in physiological responses.
Structural Comparison with Similar Compounds
This compound's uniqueness lies in its specific combination of methoxy and carbonyl functionalities along with the indole framework, potentially conferring distinct pharmacological properties not found in simpler or structurally different compounds.
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-Methoxyindole Derivative | Indole core with methoxy groups | Anticancer activity | Simpler structure |
| N-(4-Methoxyphenyl)acetamide | Acetamide linkage with phenolic group | Analgesic properties | Lacks indole moiety |
| 2-Aminoindole Derivative | Indole core with amino substitution | Neuroprotective effects | Different substituents on indole |
Mechanism of Action
The mechanism of action of 5-methoxy-N-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural ligands, allowing the compound to bind to active sites and modulate biological activity. The methoxy and amide groups can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and physicochemical properties of the target compound with analogs from the literature:
Structural and Functional Insights :
Substituent Effects: Methoxy vs. Fluoro: The target compound’s 5-methoxy group increases electron-donating capacity and lipophilicity compared to the 5-fluoro substituents in Compounds 3 and 4. This may enhance membrane permeability but reduce electrophilic interactions in binding pockets .
Physicochemical Properties :
- Molecular Weight : The target compound (calc. MW: 410.45 g/mol) is heavier than fluorinated analogs (e.g., Compound 3: 358.36 g/mol), likely due to the methoxy groups and extended linker.
- Melting Points : While data for the target compound is unavailable, the higher melting points of Compounds 3 and 4 (~230–250°C) suggest strong intermolecular interactions (e.g., hydrogen bonding, π-stacking), which may be altered in the target due to its flexible linker .
Synthetic Routes :
- Analogs in were synthesized via amide coupling between indole-2-carboxylate esters and aromatic amines under basic conditions (e.g., sodium ethoxide in DMSO/DMF). The target compound may follow a similar route, with modifications for the 3-oxopropyl linker and methoxy substituents .
- Methoxyindole precursors like 5-methoxytryptamine () could serve as intermediates for functionalization, though their synthesis pathways differ .
Implications of Structural Variations
- Bioactivity : Fluorinated analogs (Compounds 3–4) may exhibit stronger dipole interactions with targets, whereas the target compound’s methoxy groups could improve metabolic stability and solubility.
- Drug-Likeness : The target compound’s molecular weight (~410 g/mol) and flexible linker align with Lipinski’s criteria for oral bioavailability, though its higher lipophilicity (due to methoxy groups) may require optimization .
Biological Activity
5-Methoxy-N-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1-methyl-1H-indole-2-carboxamide is a complex organic compound with potential therapeutic applications due to its notable biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes an indole core, methoxy groups, and an amide linkage. Its molecular formula is , with a molecular weight of approximately 381.4 g/mol. The structural complexity contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within the body. These interactions may influence several key signaling pathways associated with:
- Cell Growth : The compound may modulate pathways that regulate cell proliferation.
- Apoptosis : It could induce programmed cell death in tumor cells.
- Inflammation : The compound may exhibit anti-inflammatory effects by inhibiting specific inflammatory mediators.
Anticancer Properties
Research indicates that this compound possesses significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, suggesting its potential as a lead compound in cancer therapy.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. Interaction studies suggest that it may effectively target bacterial receptors, leading to alterations in bacterial growth and survival. This property could position it as a candidate for developing new antibiotics.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is beneficial. Below is a summary table highlighting key features:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-Methoxyindole Derivative | Indole core with methoxy groups | Anticancer activity | Simpler structure |
| N-(4-Methoxyphenyl)acetamide | Acetamide linkage with phenolic group | Analgesic properties | Lacks indole moiety |
| 2-Aminoindole Derivative | Indole core with amino substitution | Neuroprotective effects | Different substituents on indole |
The distinct combination of methoxy and carbonyl functionalities alongside the indole framework in this compound may confer unique pharmacological properties not found in simpler or structurally different compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Study : In vitro assays demonstrated that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways.
- Antimicrobial Evaluation : A study showed that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin in certain strains.
- Inflammation Model : In animal models, the compound reduced inflammatory markers, suggesting potential use in treating inflammatory diseases.
Q & A
Q. What are the recommended spectroscopic methods for structural confirmation of this compound?
Structural elucidation requires a combination of IR spectroscopy (to identify functional groups like amides and methoxy groups), multidimensional NMR (e.g., H-NMR, C-NMR, HSQC, HMBC for connectivity analysis), and mass spectrometry (APCI(+)-MS for molecular ion confirmation). Elemental analysis ensures purity and stoichiometric consistency .
Q. How can researchers optimize the synthesis of this compound to improve yield?
The synthesis typically involves multi-step reactions with intermediates. Key strategies include:
- Using Dean-Stark traps to remove water in condensation steps, enhancing reaction efficiency .
- Employing catalytic conditions (e.g., acid/base catalysts) for amide bond formation between the indole-carboxamide and methoxyphenyl-amino-propionyl moieties .
- Purification via recrystallization (e.g., DMF/acetic acid mixtures) or chromatography to isolate high-purity products .
Q. What safety protocols are critical during handling and storage?
- Avoid inhalation of dust/aerosols and skin contact by using NIOSH/EN 166-certified PPE (gloves, face shields) .
- Store in ventilated, fireproof cabinets away from oxidizers. Use water fog or CO for fire suppression to mitigate toxic gas risks (e.g., carbon oxides) .
Advanced Research Questions
Q. How can computational methods aid in designing novel derivatives with enhanced bioactivity?
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict reactivity and stability of derivatives. For example:
- Modifying methoxy substituents or the indole core to alter electronic properties .
- Molecular docking to assess binding affinity with biological targets (e.g., enzymes or receptors) .
Q. What experimental approaches resolve contradictions in spectral or bioactivity data?
- Cross-validation with complementary techniques : Use N-NMR or X-ray crystallography if H-NMR signals overlap .
- Dose-response assays (e.g., IC studies) to clarify ambiguous bioactivity results, ensuring reproducibility across cell lines or in vivo models .
Q. How can reaction fundamentals inform scalable reactor design for this compound?
- Kinetic studies (e.g., variable-temperature NMR) identify rate-limiting steps (e.g., amide bond formation).
- Continuous-flow reactors may improve scalability by minimizing intermediate degradation and enhancing mixing efficiency .
Q. What strategies mitigate instability during long-term biological assays?
- Lyophilization or storage in inert atmospheres (argon) prevents oxidation of methoxy groups.
- Prodrug modification (e.g., esterification of the carboxamide) enhances solubility and metabolic stability .
Methodological Considerations
Q. How to design a SAR (Structure-Activity Relationship) study for this compound?
- Synthesize derivatives with systematic modifications (e.g., halogenation at the indole 5-position or alkylation of the methoxy group).
- Evaluate biological activity against a panel of assays (e.g., kinase inhibition, antimicrobial potency) and correlate with computational descriptors (logP, polar surface area) .
Q. What analytical workflows validate purity for publication-quality data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
